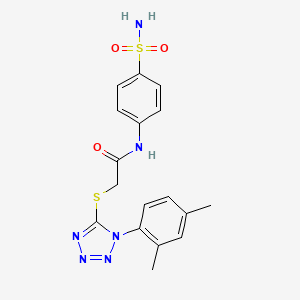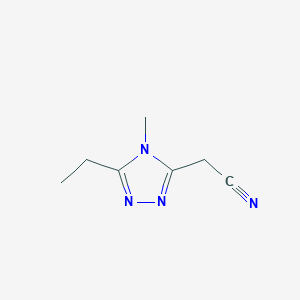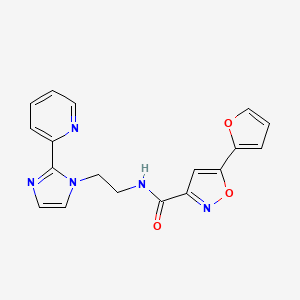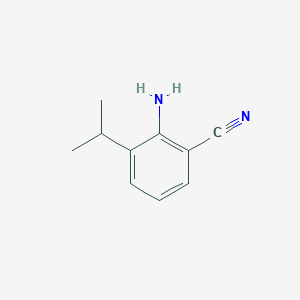
N-(2,4-difluorophenyl)-2-(quinazolin-4-ylsulfanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluorophenyl)-2-(quinazolin-4-ylsulfanyl)acetamide: is a synthetic organic compound that has garnered interest in various fields of scientific research
科学的研究の応用
Chemistry
In chemistry, N-(2,4-difluorophenyl)-2-(quinazolin-4-ylsulfanyl)acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In the field of biology and medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with biological targets such as enzymes and receptors. Research is ongoing to explore its efficacy as an anticancer, antimicrobial, or anti-inflammatory agent.
Industry
In industry, the compound’s stability and reactivity make it suitable for use in the development of new materials, such as polymers and coatings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-(quinazolin-4-ylsulfanyl)acetamide typically involves the following steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of Sulfanyl Bridge: The sulfanyl bridge is introduced by reacting the quinazoline core with a suitable thiol reagent, such as thiourea or mercaptoacetic acid.
Attachment of Difluorophenyl Group: The final step involves the coupling of the difluorophenyl group to the sulfanyl-quinazoline intermediate using a halogenated difluorobenzene derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl bridge, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazoline ring or the difluorophenyl group, potentially altering the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
Sulfoxides and Sulfones: Formed from oxidation reactions.
Reduced Quinazoline Derivatives: Resulting from reduction reactions.
Substituted Difluorophenyl Derivatives: Produced through nucleophilic aromatic substitution.
作用機序
The mechanism of action of N-(2,4-difluorophenyl)-2-(quinazolin-4-ylsulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s ability to modulate these targets can lead to therapeutic effects, such as inhibition of cancer cell proliferation or reduction of inflammation.
類似化合物との比較
Similar Compounds
- N-(2,4-difluorophenyl)-2-(quinazolin-4-ylthio)acetamide
- N-(2,4-difluorophenyl)-2-(quinazolin-4-ylsulfinyl)acetamide
- N-(2,4-difluorophenyl)-2-(quinazolin-4-ylsulfonyl)acetamide
Uniqueness
N-(2,4-difluorophenyl)-2-(quinazolin-4-ylsulfanyl)acetamide is unique due to its specific combination of a difluorophenyl group and a quinazoline moiety linked by a sulfanyl bridge. This structure imparts distinct electronic and steric properties, which can influence its reactivity and biological activity. Compared to similar compounds, it may offer advantages in terms of stability, solubility, and target specificity.
特性
IUPAC Name |
N-(2,4-difluorophenyl)-2-quinazolin-4-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3OS/c17-10-5-6-14(12(18)7-10)21-15(22)8-23-16-11-3-1-2-4-13(11)19-9-20-16/h1-7,9H,8H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNKXEGTAPEELI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(1-methyl-1H-imidazol-5-yl)piperidine](/img/structure/B2929284.png)
![4-{[1-(2,5-Dimethylbenzenesulfonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B2929285.png)
![N-[(2,6-difluorophenyl)methyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2929287.png)

![4-acetyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2929292.png)

![1-({[(3-Bromophenyl)methyl]carbamoyl}amino)cyclopentane-1-carboxylic acid](/img/structure/B2929295.png)

![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2929297.png)

